4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a tetrahydrocarbazole moiety, and a benzenesulfonamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which include this compound, are known to have diverse biological activities .
Biochemical Pathways
Indole derivatives, which include this compound, are known to affect a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the tetrahydrocarbazole intermediate can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the chlorinated tetrahydrocarbazole with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Studies: Employed in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide: Lacks the methyl group, which may affect its biological activity.
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzenesulfonamide: Lacks the chloro group, potentially altering its reactivity and interactions.
Uniqueness
4-chloro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is unique due to the presence of both the chloro and methyl groups, which can enhance its binding affinity and specificity towards biological targets, making it a valuable compound for drug development and research .
Properties
IUPAC Name |
4-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYMMINCRGBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.